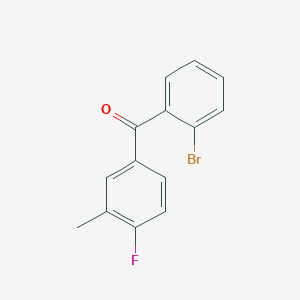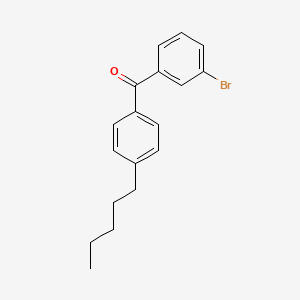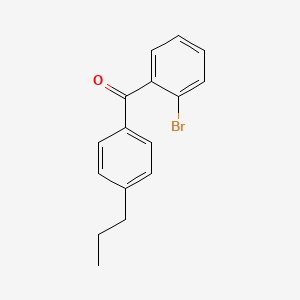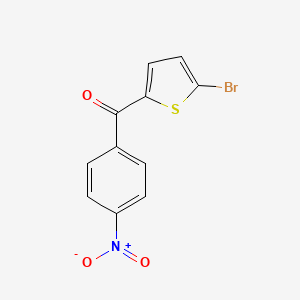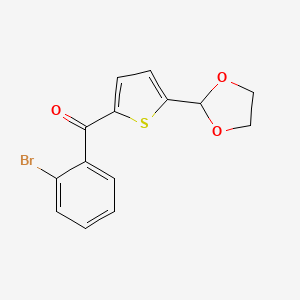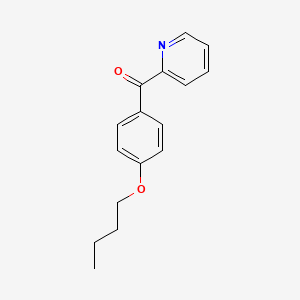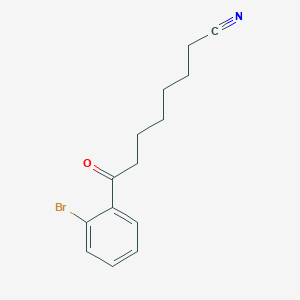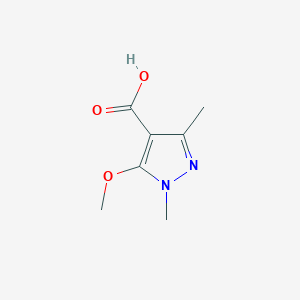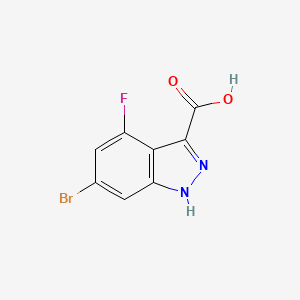
Acide 6-bromo-4-fluoro-1H-indazole-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid, is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole derivatives are known for their diverse biological activities and are often used in pharmaceutical research and development. The presence of bromo and fluoro substituents on the indazole ring can significantly alter the chemical and physical properties of the compound, potentially leading to unique reactivity and biological activity.
Synthesis Analysis
The synthesis of indazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the preparation from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation with 4-chloro-2-cyanopyridine and conversion to diethylamide using thionyl chloride and diethylamine . Although this is not the exact compound , the methodology could potentially be adapted for the synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of nitrogen atoms within the bicyclic system, which can influence the electronic distribution and reactivity of the molecule. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, shows two symmetry-independent molecules with no significant differences in bond lengths and angles, indicating the potential for consistent molecular geometry in substituted indazoles .
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions, often facilitated by the substituents present on the ring. The reactivity of bromo and fluoro groups in such compounds can lead to the formation of new bonds and the synthesis of diverse derivatives. For instance, the regioselective synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride demonstrates the potential for bromo and fluoro substituents to partake in the formation of new heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid would be influenced by the presence of the bromo and fluoro substituents. These groups are known to affect the acidity of the carboxylic acid moiety, the lipophilicity of the molecule, and its overall stability. The exact properties would need to be determined experimentally, but insights can be gained from related compounds. For example, the crystal packing of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is stabilized by hydrogen bonds and π-π stacking interactions, which could also be relevant for the physical state and solubility of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid .
Applications De Recherche Scientifique
Recherche anticancéreuse
Acide 6-bromo-4-fluoro-1H-indazole-3-carboxylique : des dérivés ont été synthétisés et évalués pour leur potentiel en tant qu'agents anticancéreux. Ces composés ont montré une activité inhibitrice contre diverses lignées cellulaires cancéreuses humaines, notamment les cellules du foie, du sein et de la leucémie. L'efficacité est évaluée à l'aide de tests tels que le test de réduction du MTT pour déterminer la viabilité des cellules cancéreuses .
Activité antiangiogénique
Certains dérivés de ce composé ont démontré des propriétés antiangiogéniques significatives. Ils inhibent les cytokines proangiogéniques associées au développement tumoral, telles que le TNFα, le VEGF, l'EGF, l'IGF1, le TGFb et la leptine. Cela suggère un rôle potentiel dans la prévention de la croissance tumorale et des métastases en empêchant la formation de nouveaux vaisseaux sanguins qui fournissent des nutriments aux tumeurs .
Propriétés antioxydantes
Les dérivés d'indazole, y compris ceux ayant la structure de l'This compound, ont été criblés pour leurs activités antioxydantes. Ils présentent des activités de piégeage des radicaux, qui sont cruciales pour protéger les cellules du stress oxydatif qui peut conduire à des maladies chroniques .
Méthodologies de synthèse
Le composé sert d'intermédiaire clé dans la synthèse de divers dérivés d'indazole. Des approches synthétiques récentes ont été développées, notamment des réactions catalysées par des métaux de transition et des réactions de cyclisation réductrices, qui sont essentielles en chimie médicinale pour créer de nouveaux agents thérapeutiques .
Cellules solaires sensibilisées par colorant (DSSC)
Les composés d'indazole ont des applications dans le domaine des énergies renouvelables, en particulier dans les DSSC. En raison de leur structure hautement conjuguée, ils peuvent se coordonner aux centres métalliques pour former des photosensibilisateurs triplets efficaces, qui sont essentiels dans le processus de transfert d'énergie dans les cellules solaires .
Inhibiteurs de la PI3 kinase
La structure de l'indazole halogéné est utilisée dans la préparation des inhibiteurs de la PI3 kinase. Ces inhibiteurs sont importants dans l'étude des voies de signalisation cellulaire et ont des implications dans le traitement de maladies comme le cancer et le diabète .
Mécanisme D'action
Target of Action
Indazole-containing compounds have been known to interact with a variety of targets, including phosphoinositide 3-kinase δ , which plays a role in the treatment of respiratory diseases .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s activity .
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-4-fluoro-1H-indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPDJXSRIPZFSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)O)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646232 |
Source


|
| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885520-62-7 |
Source


|
| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

